Tanogitran
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Overview
Description
Preparation Methods
The synthesis of BIBT986 involves several steps, including the preparation of the mother liquor and in vivo formula . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . For in vivo experiments, the solution is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
BIBT986 undergoes various chemical reactions, primarily focusing on its anticoagulant properties . It dose-dependently changes global coagulation parameters and in vivo markers of thrombin generation and action . The compound prolongs activated partial thromboplastin time and suppresses the increases in prothrombin fragment, thrombin-antithrombin complexes, and D-dimer . Common reagents used in these reactions include lipopolysaccharide (LPS) and other coagulation markers .
Scientific Research Applications
BIBT986 has been extensively studied for its anticoagulant properties . It has shown potential in treating conditions such as septic shock and thrombosis by inhibiting coagulation factors Xa and IIa . The compound has been tested in various clinical trials to assess its safety, tolerability, pharmacodynamics, and pharmacokinetics . It has also been used in research to understand the mechanisms of coagulation and platelet activation .
Mechanism of Action
BIBT986 exerts its effects by inhibiting coagulation factors Xa and IIa . This inhibition prevents the formation of thrombin, a key enzyme in the coagulation cascade . By blocking thrombin generation, BIBT986 effectively reduces blood clot formation and prolongs coagulation times . The molecular targets of BIBT986 include the active sites of factors Xa and IIa, which are crucial for the conversion of prothrombin to thrombin .
Comparison with Similar Compounds
BIBT986 is unique in its dual inhibition of factors Xa and IIa, making it a potent anticoagulant . Similar compounds include BIBM 1015 and hexadecasaccharide (SR123781), which also demonstrate dual inhibitor properties . BIBT986 stands out due to its specific molecular structure and its effectiveness in clinical trials .
Properties
CAS No. |
637328-69-9 |
---|---|
Molecular Formula |
C25H31N7O3 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C25H31N7O3/c1-25(29-15-22(33)34,24(35)32-11-3-4-12-32)17-7-10-20-19(13-17)30-21(31(20)2)14-28-18-8-5-16(6-9-18)23(26)27/h5-10,13,28-29H,3-4,11-12,14-15H2,1-2H3,(H3,26,27)(H,33,34)/t25-/m1/s1 |
InChI Key |
MAOALPSHCIBFJZ-RUZDIDTESA-N |
SMILES |
CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O |
Isomeric SMILES |
C[C@@](C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIBT-986, BIBT 986, BIBT986, Tanogitran |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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